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molecular formula C17H14N2O2 B8776557 Carbamic acid, (cyanomethyl)-, 9H-fluoren-9-ylmethyl ester CAS No. 117087-82-8

Carbamic acid, (cyanomethyl)-, 9H-fluoren-9-ylmethyl ester

Cat. No. B8776557
M. Wt: 278.30 g/mol
InChI Key: ILGODYPXOOMTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06977292B2

Procedure details

Aminoacetonitrile HCL salt (1 mmol (92.53 mg)) is dissolved in DMF 2 ml and DIEA 2 mmol 0.35 ml. Then Fmoc-Succinimidyl dicarbonate 1.1 mmol, (350 mg) is added and the reaction allowed to proceed overnight. Water and diluted HCL is added to bring the pH to 2. The product is extracted 3 times with ethylacetate and dried over Na2SO4 to yield Fmoc-NH—CH2—CN. 1 mmol of the Fmoc-NH—CH2—CN (278 mg) is dissolved in 2 ml of anhydrous methanol bubbled with HCl gas. The reaction is kept at 0° C. for 40 hrs (Voss and Gerlach Helv. Chim. Acta (1983) 66: 2294) to yield the desired Fmoc-glycine orthotrimethylester (Fmoc-NH—CH2—C(OCH3)3).
Quantity
92.53 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Fmoc-Succinimidyl dicarbonate
Quantity
350 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].CCN(C(C)C)C(C)C.C(OC([O-])=O)(ON1C(=O)CC([C:24]([O:26][CH2:27][CH:28]2[C:40]3[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=3)[C:34]3[C:29]2=[CH:30][CH:31]=[CH:32][CH:33]=3)=[O:25])C1=O)=O.O>CN(C=O)C>[C:24]([NH:5][CH2:4][C:3]#[N:2])([O:26][CH2:27][CH:28]1[C:29]2[C:34](=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:35]2[C:40]1=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
92.53 mg
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Fmoc-Succinimidyl dicarbonate
Quantity
350 mg
Type
reactant
Smiles
C(=O)(ON1C(C(CC1=O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)OC(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The product is extracted 3 times with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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